Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate
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Overview
Description
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrole ring substituted with dimethyl groups and an ethyl thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate typically involves the reaction of 2,5-dimethylpyrrole with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the carbon of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific ester and thioether functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H17NO3S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C12H17NO3S/c1-4-16-12(15)7-17-6-11(14)10-5-8(2)13-9(10)3/h5,13H,4,6-7H2,1-3H3 |
InChI Key |
CKJFAVDQXUKGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC(=O)C1=C(NC(=C1)C)C |
Origin of Product |
United States |
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